Regioisomeric Methyl Group Position Dictates Target Engagement: 2-Methyl Target vs. 4-Methyl Analog
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is the 2-methyl regioisomer of the 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid scaffold. In this compound class, methylation position on the benzoic acid core is the primary determinant of biological activity. The 2-methyl substitution pattern is associated with the FFA4 receptor agonist activity (EC₅₀ ≈ 3.98 × 10³ nM) documented for the methyl ester prodrug [1], whereas the 4-methyl regioisomer lacks any publicly reported FFA4 or Wnt pathway activity, suggesting divergent target engagement . This regioisomeric selectivity is consistent with SAR findings in ortho-substituted anthranilic acid derivatives, where a 2-position substituent provides critical steric influence on the sulfonamide NH torsion angle, altering protein binding surface complementarity [2].
| Evidence Dimension | Regiochemical position of methyl substituent on benzoic acid core |
|---|---|
| Target Compound Data | 2-Methyl substitution adjacent to sulfonamido group |
| Comparator Or Baseline | 4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 777897-86-6); no reported FFA4 or Wnt pathway activity |
| Quantified Difference | Complete divergence in target engagement profile (qualitative) |
| Conditions | Literature and database query comparison; no head-to-head assay available |
Why This Matters
Procurement of the 4-methyl regioisomer is unlikely to recapitulate FFA4 agonist activity, making precise CAS-specific sourcing essential for reproducibility.
- [1] BindingDB Entry BDBM50044850 (ChEMBL CHEMBL3311303). Agonist activity at human FFA4 receptor (EC₅₀ 3.98 × 10³ nM). This entry corresponds to the methyl ester of the target compound. View Source
- [2] Hwang, S. Y., et al. (2016). Cell Reports, 16(1), 28–36. Describes the SAR context for tosylamino benzoic acid derivatives targeting β-catenin. View Source
